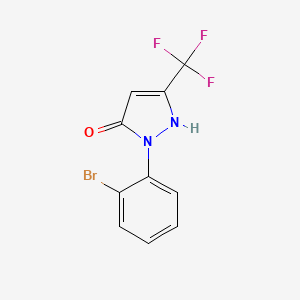

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

描述

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a trifluoromethyl group at position 3, and a 2-bromophenyl substituent at position 1 of the pyrazole ring. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and viral proteases .

属性

IUPAC Name |

2-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWWIJXAQOVGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734939 | |

| Record name | 2-(2-Bromophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153042-94-4 | |

| Record name | 2-(2-Bromophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy for Trifluoromethyl-Substituted Pyrazol-5-ols

A common approach to synthesize trifluoromethyl-substituted pyrazol-5-ols is the condensation of trifluoromethyl ketones or esters with hydrazine derivatives, followed by cyclization to form the pyrazole ring. For example, the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction between ethyl 4,4,4-trifluoroacetate and methylhydrazine in the presence of the pyrazol-5-ol compound to achieve high selectivity toward the desired isomer. This method highlights the importance of controlling reaction conditions to favor the formation of the 3-(trifluoromethyl) substitution over the 5-position isomer.

Synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

The synthesis of this compound can be derived from methodologies used to prepare related pyrazole derivatives with phenyl and trifluoromethyl substituents. A representative synthetic route involves the following steps:

Step 1: Preparation of Hydrazone Intermediate

The starting material, 2-bromoacetophenone or a related 2-bromophenyl trifluoromethyl ketone, is reacted with hydrazine or substituted hydrazines to form the hydrazone intermediate. This step is critical for introducing the pyrazole ring substituent at the 1-position with the 2-bromophenyl group.Step 2: Cyclization to Pyrazole Aldehyde

The hydrazone intermediate undergoes cyclization, often promoted by reagents such as the Vilsmeier-Haack reagent, to form the pyrazole aldehyde. This step establishes the pyrazole core and positions the trifluoromethyl group at the 3-position.Step 3: Functional Group Transformations and Hydroxylation

Subsequent transformations, including oxidation or hydrolysis, lead to the formation of the pyrazol-5-ol moiety. The hydroxyl group at the 5-position is introduced or revealed during this step.Step 4: Purification and Characterization

The final compound is purified by filtration and washing, often yielding high purity products suitable for biological testing.

Reaction Conditions and Yields

The synthesis is typically carried out under controlled temperature and solvent conditions to maximize yield and selectivity. The use of hydrazine derivatives and trifluoromethyl ketones or esters requires careful stoichiometric control. The yields for similar pyrazole derivatives range from 70% to over 90%, depending on substituents and reaction optimization.

Data Table: Representative Yields and Mass Spectrometry Data for Pyrazole Derivatives

| Compound ID | Substituent (R) | HRMS (M + H)+ | Yield (%) |

|---|---|---|---|

| 10 | 4-Bromo-phenyl | 584.0410 | 85 |

| 11 | 4-Bromo-3-methyl-phenyl | 584.0408 | 78 |

| 16 | 4-Bromo-3-methyl-phenyl | 598.0553 | 82 |

| 21 | 4-Bromo-3-chloro-phenyl | 619.9990 | 92 |

Note: These compounds are structurally related pyrazole derivatives with halogenated phenyl groups and trifluoromethyl substituents, illustrating the feasibility of bromophenyl substitution in pyrazole synthesis.

Summary Table: Key Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting materials | 2-Bromoacetophenone, trifluoromethyl ketones/esters, hydrazine derivatives | Commercially available or synthesized |

| Key reagents | Vilsmeier-Haack reagent, methylhydrazine | Facilitate cyclization and substitution |

| Reaction conditions | Controlled temperature, solvent choice (e.g., ethanol, dichloromethane) | Optimized for selectivity and yield |

| Purification methods | Filtration, washing with water | Simple and effective |

| Yield range | 70–92% | High yields reported |

| Selectivity | High for 3-(trifluoromethyl)-1H-pyrazol-5-ol | Controlled by reaction conditions |

化学反应分析

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form the corresponding ketone. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit anticancer properties. The introduction of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making this compound a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent. Pyrazole derivatives are often investigated for their herbicidal and fungicidal properties.

- Herbicidal Activity : Preliminary studies have shown that certain pyrazole derivatives can inhibit the growth of specific weeds, indicating their potential use in agricultural applications as herbicides .

Material Science

In material science, the incorporation of halogenated compounds such as this compound into polymers or coatings can enhance their thermal stability and chemical resistance.

- Polymer Development : The compound can be used as a monomer or additive in polymer synthesis, potentially improving the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against cancer cell lines, suggesting that further development could lead to effective anticancer agents.

Case Study 2: Herbicidal Application

Research conducted on the herbicidal efficacy of pyrazole compounds demonstrated that formulations containing this compound effectively controlled weed growth in controlled environments. These findings support its potential use in agricultural formulations aimed at improving crop yields by managing weed populations.

作用机制

The mechanism of action of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromophenyl and trifluoromethyl groups allow it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can result in the modulation of various biological pathways, leading to therapeutic effects.

The hydroxyl group at position 5 can also participate in hydrogen bonding interactions with biological targets, further enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Key Structural and Functional Differences

- This may impact binding to enzyme active sites . 4-Fluorophenyl analogs () exhibit enhanced electronic effects (electron-withdrawing) but less steric bulk, favoring interactions with proteases like SARS-CoV-2 Mpro .

- The 1-methyl substituent in ’s compound increases hydrophobicity, improving membrane permeability compared to the target compound’s 2-bromophenyl group .

Biological Activity Trends :

Physicochemical and Crystallographic Data

- Crystallography : The 4-methoxyphenyl analog () crystallizes in the P-1 space group with a formula weight of 408.37 g/mol, highlighting the impact of methoxy groups on packing efficiency .

- Safety Profiles : The 4-bromophenyl analog () has documented safety data under GHS guidelines, emphasizing the need for careful handling due to acute toxicity risks .

生物活性

1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C10H6BrF3N2O

Molecular Weight: 307.07 g/mol

IUPAC Name: 2-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

CAS Number: 1153042-94-4

PubChem CID: 65810692

| Property | Value |

|---|---|

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

| Safety Data | Not fully available |

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazones with trifluoromethyl ketones under acidic conditions. This method allows for the introduction of both bromine and trifluoromethyl groups, which are crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer.

In a study published in ACS Omega, pyrazole derivatives demonstrated an inhibition rate of microtubule assembly at concentrations as low as 20 μM, indicating their role as microtubule-destabilizing agents . Furthermore, these compounds have been linked to enhanced apoptosis in cancer cells, evidenced by increased caspase-3 activity at higher concentrations .

Antibacterial and Anti-inflammatory Activities

Pyrazole derivatives are also recognized for their antibacterial and anti-inflammatory properties. A review of various studies indicates that certain pyrazole compounds exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, anti-inflammatory effects have been observed through the inhibition of pro-inflammatory cytokines in vitro .

Case Studies

- Breast Cancer Study : A recent investigation into the effects of pyrazole derivatives on MDA-MB-231 cells showed that treatment with this compound led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. The study also reported a notable increase in caspase-3 activity (up to 57%) at higher concentrations (10 μM) .

- Antibacterial Evaluation : In another study assessing the antibacterial efficacy of various pyrazole derivatives, compounds similar to this compound displayed minimum inhibitory concentrations (MICs) below 50 μg/mL against Staphylococcus aureus and Escherichia coli .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated trifluoromethyl ketones with hydrazines. Regioselectivity is influenced by steric and electronic factors of substituents on the hydrazine and carbonyl precursors. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of the pyrazole ring stabilize the intermediate, favoring 1,3,5-trisubstituted products . HPLC and ¹H/¹³C NMR are critical for confirming regiochemical outcomes .

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FT-IR). For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and stereochemistry . Predicted physical properties (e.g., pKa ~8–9, density ~1.5 g/cm³) should be cross-validated experimentally due to potential discrepancies in computational models .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

- Methodological Answer : The hydroxyl group at the 5-position and electron-deficient trifluoromethyl group confer moderate acidity (predicted pKa ~8–9), making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but unstable under strongly basic conditions. Stability studies under varying pH and temperature are recommended, monitored via UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing and crystallinity of this compound?

- Methodological Answer : SCXRD analysis (e.g., using SHELXTL or OLEX2) reveals dominant C–H···F, C–H···N, and π–π interactions in the crystal lattice. For example, orthorhombic packing (space group P2₁2₁2₁) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å has been observed in analogs, driven by fluorine-mediated interactions . Graph set analysis (e.g., R ²₂(8) motifs) can classify hydrogen-bonding patterns .

Q. What strategies resolve contradictions between predicted and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra under implicit solvent models (e.g., PCM). For tautomerism, variable-temperature NMR or 2D EXSY experiments can identify equilibrium states .

Q. How can this compound be functionalized for pharmacological applications, and what are the SAR implications?

- Methodological Answer : The 2-bromophenyl group allows Suzuki couplings for biaryl modifications, while the hydroxyl group can be derivatized (e.g., acylated, alkylated) to modulate bioavailability. In protease inhibitor studies, trifluoromethylpyrazoles enhance metabolic stability and target affinity. SAR studies on analogs show that bulky substituents at the 1-position reduce off-target interactions .

Q. What computational methods are optimal for modeling its reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : Combine QM/MM approaches with Fukui function analysis to map reactive sites. The trifluoromethyl group deactivates the pyrazole ring toward electrophiles but enhances susceptibility to nucleophilic attack at the 4-position. Solvent-accessible surface area (SASA) calculations predict regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。